molecular formula C17H23N5 B6441935 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine CAS No. 2549018-41-7

6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine

Cat. No.: B6441935
CAS No.: 2549018-41-7
M. Wt: 297.4 g/mol
InChI Key: FYUUDEODQGLRJB-UHFFFAOYSA-N
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Description

The compound 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine features a pyrimidine core substituted at three positions:

  • Position 6: Cyclobutyl group, which introduces steric bulk and modulates lipophilicity.
  • Position 2: Methyl group, a common substituent to enhance metabolic stability.
  • Position 4: A secondary amine linked to a [2-(dimethylamino)pyridin-3-yl]methyl group.

This compound belongs to the pyrimidin-4-amine class, often explored for kinase inhibition or as intermediates in drug discovery.

Properties

IUPAC Name

6-cyclobutyl-N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5/c1-12-20-15(13-6-4-7-13)10-16(21-12)19-11-14-8-5-9-18-17(14)22(2)3/h5,8-10,13H,4,6-7,11H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUUDEODQGLRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NCC2=C(N=CC=C2)N(C)C)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and efficiency. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as scaling up the reaction to industrial volumes. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules through various organic reactions.

    Medicine: Investigated for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis at Key Positions

The table below compares the target compound with structurally related pyrimidin-4-amine derivatives:

Compound Name & Evidence ID Position 6 Position 2 Position 4 Substituent Key Features
Target Compound Cyclobutyl Methyl [2-(Dimethylamino)pyridin-3-yl]methyl High lipophilicity; basic amine
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine 3-Pyridyl; aniline derivative Planar pyridyl; aromatic interactions
4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine Cyclopropyl Methyl Phenyl Smaller ring; increased rigidity
6-Chloro-2-cyclopropyl-N-(2,2-dimethoxyethyl)pyrimidin-4-amine Chloro Cyclopropyl 2,2-Dimethoxyethyl Polar substituent; improved solubility
(6-Chloro-pyrimidin-4-yl)-dimethyl-amine Chloro Dimethylamine Simple substituent; high basicity
Key Observations:

Position 6: Cyclobutyl (target) vs. Cyclopropyl (): Cyclobutyl’s larger ring size may enhance van der Waals interactions in hydrophobic binding pockets compared to cyclopropyl.

Position 4: The target’s [2-(dimethylamino)pyridin-3-yl]methyl group combines a pyridine ring (for π-π stacking) and a dimethylamino moiety (for solubility and hydrogen bonding), distinguishing it from simpler amines (e.g., ) or phenyl groups ().

Position 2 :

  • Methyl (target, ) is a common substituent to block metabolism, whereas cyclopropyl () may introduce conformational constraints.

Physicochemical Properties (Inferred)

While direct experimental data for the target compound are unavailable, substituent trends suggest:

  • Lipophilicity (LogP) : Cyclobutyl and methyl groups increase LogP compared to cyclopropyl or polar substituents (e.g., dimethoxyethyl in ).
  • Solubility: The dimethylamino group in the target compound may improve aqueous solubility relative to phenyl-substituted analogs ().
  • Basicity: The dimethylamino moiety (pKa ~8–10) could enhance protonation at physiological pH, aiding membrane permeability.

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